bromozinc(1+);pent-1-ene

Description

Historical Context and Evolution of Organozinc Reagents

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.orgchemeurope.comuu.nl This landmark discovery was achieved by heating ethyl iodide with zinc metal and was a foundational moment for the theory of valence. wikipedia.orgdigitellinc.com Frankland's initial work produced a volatile and pyrophoric liquid, highlighting the need for air-free techniques in handling these reagents. wikipedia.orguu.nl

Following Frankland's discovery, the field evolved through the contributions of several key figures. In 1858, James Alfred Wanklyn, a student of Frankland, reported the synthesis of the first organozincate complex. chemeurope.comuu.nldigitellinc.com The synthetic utility of organozinc reagents was significantly expanded at Kazan Imperial University. Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the synthesis of tertiary alcohols from the reaction of organozinc compounds with acid chlorides. digitellinc.comillinois.edu This work was further extended by Zaitsev and his students to include aldehydes and esters, enabling the synthesis of secondary alcohols. digitellinc.com

Another major advancement was the Reformatskii reaction, developed by Sergei Nikolaevich Reformatskii, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxyester. digitellinc.com Around the same time, Gavriil Gavrilovich Gustavson reported a zinc-based method for preparing cyclopropanes. digitellinc.com These early developments established organozinc reagents as valuable tools for carbon-carbon bond formation, a status they retain in modern organic synthesis. digitellinc.comillinois.edu

| Key Historical Discoveries in Organozinc Chemistry | |

| Year | Discovery |

| 1848 | Edward Frankland synthesizes diethylzinc, the first organozinc compound. wikipedia.orgchemeurope.comuu.nl |

| 1858 | James Alfred Wanklyn prepares the first organozincate. chemeurope.comuu.nldigitellinc.com |

| ~1863 | Butlerov and Zaitsev use organozinc reagents to synthesize tertiary alcohols. digitellinc.comillinois.edu |

| 1887 | Sergei Reformatskii develops the Reformatskii reaction. digitellinc.com |

| 1899 | The Barbier reaction, a one-pot alternative to the Grignard reaction using zinc, is reported. chemeurope.comlibretexts.org |

Significance of Alkenylzinc Halides in Modern Organic Synthesis

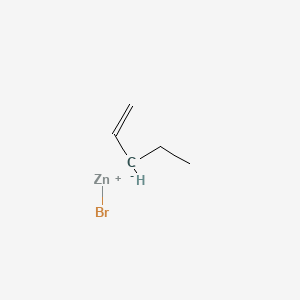

Alkenylzinc halides, such as bromozinc(1+);pent-1-ene, are pivotal intermediates in modern organic synthesis, primarily due to their role in transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.com The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a powerful method for constructing carbon-carbon bonds. wikipedia.orgsigmaaldrich.com Alkenylzinc reagents are particularly valuable in these reactions for creating sp²-sp³ and sp²-sp² bonds with high stereoselectivity. nih.gov

The reactivity of alkenyl halides is generally lower than that of their alkyl halide counterparts in traditional SN1 and SN2 reactions. libretexts.org This reduced reactivity is attributed to the increased strength of the bond between the sp²-hybridized carbon and the halogen. libretexts.org However, this stability makes them excellent substrates for reactions that proceed via different mechanisms, such as oxidative addition to a low-valent transition metal catalyst.

The preparation of functionalized organozinc reagents, including alkenylzinc halides, was revolutionized by the development of highly reactive "Rieke zinc." wikipedia.orgsigmaaldrich.com This activated form of zinc, produced by reducing a zinc salt, reacts directly with a variety of organic halides, including vinyl bromides and chlorides, under mild conditions. sigmaaldrich.commdpi.com This method tolerates a wide range of sensitive functional groups like esters, nitriles, and amides, which would not be compatible with the harsher conditions required for preparing many other organometallic reagents. sigmaaldrich.com

Current Research Landscape Pertaining to this compound

While specific research focusing exclusively on this compound is not extensively documented, its applications can be inferred from studies on the broader class of alkenylzinc halides. Current research leverages these reagents in several key areas:

Organic Synthesis : They serve as crucial building blocks for synthesizing complex organic molecules and natural products.

Medicinal Chemistry : The compound and its analogs are used to create pharmaceutical intermediates and active pharmaceutical ingredients (APIs). patsnap.com The introduction of specific alkenyl groups is a common strategy in drug design.

Materials Science : this compound can be employed in the preparation of specialized polymers and other advanced materials where precise structural control is necessary.

Catalysis : It acts as a reagent in catalytic processes designed to form new carbon-carbon bonds, a cornerstone of synthetic chemistry.

The pent-1-ene ligand provides alkene reactivity, while the zinc-bromide portion facilitates its role as a nucleophilic species in coupling reactions. Research continues to explore the scope of these reagents in developing more efficient and selective synthetic methodologies, including the development of novel catalysts and reaction conditions to control stereochemical outcomes. nih.govorganic-chemistry.org

Conceptual Framework for Investigating Organozinc Species Reactivity

Understanding the reactivity of organozinc species like this compound requires a multifaceted conceptual framework that considers solution-state structure, aggregation, and the influence of additives and solvents. researchgate.net

A central concept in the chemistry of heteroleptic organometallics is the Schlenk equilibrium , which describes the equilibrium between the organozinc halide (RZnX) and its corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species. wikipedia.orgchemeurope.com The position of this equilibrium, and thus the nature of the reactive species in solution, is heavily influenced by the solvent and the presence of coordinating additives.

The reactivity of organozinc reagents is profoundly affected by the solvent system. Coordinating solvents like tetrahydrofuran (B95107) (THF) or ethers can stabilize the organozinc species by forming complexes, which can influence their nucleophilicity and selectivity. uu.nlresearchgate.net Furthermore, the addition of salts, particularly lithium halides, is known to accelerate the formation of organozinc reagents and can lead to the formation of more reactive "ate" complexes (organozincates). researchgate.netnih.gov

Modern investigations into organozinc reactivity increasingly rely on a combination of advanced spectroscopic techniques and computational modeling. researchgate.netchemrxiv.org

Spectroscopic Methods : Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide insight into the coordination environment and bond lengths of the zinc center in solution. chemrxiv.orgresearchgate.net

Computational Chemistry : Ab initio molecular dynamics and Density Functional Theory (DFT) calculations are used to model the solvation states of organozinc reagents, elucidate reaction mechanisms, and understand the structure-reactivity relationships that govern their chemical behavior. researchgate.netchemrxiv.org

This combined experimental and theoretical approach allows for a molecular-level understanding of how factors like solvent, additives, and substrate structure dictate the outcome of reactions involving organozinc species. researchgate.netnih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

929-02-2 |

|---|---|

Molecular Formula |

C5H9BrZn |

Molecular Weight |

214.4 g/mol |

IUPAC Name |

bromozinc(1+);pent-1-ene |

InChI |

InChI=1S/C5H9.BrH.Zn/c1-3-5-4-2;;/h3,5H,1,4H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

PSVSIPVOTAOYHR-UHFFFAOYSA-M |

Canonical SMILES |

CC[CH-]C=C.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for Bromozinc 1+ ;pent 1 Ene and Analogous Alkenylzinc Reagents

Direct Insertion Approaches for Alkenyl Halides

The direct reaction of an alkenyl halide with metallic zinc to form an alkenylzinc halide is a key transformation in organometallic chemistry. researchgate.net These reagents are prized for their functional group tolerance, which is broader than that of the more reactive Grignard or organolithium reagents. sigmaaldrich.comsigmaaldrich.com The successful synthesis of alkenylzinc reagents via direct insertion hinges on overcoming the activation barrier of the zinc metal. nih.gov

To enhance the reactivity of zinc for direct insertion reactions, several activation methods have been developed. These can be broadly categorized into mechanical, chemical, and electrochemical techniques.

Mechanical methods aim to disrupt the passivating oxide layer on the zinc surface and increase the surface area available for reaction. One such technique is the use of ball milling, which involves grinding the zinc metal, often in the presence of the organic halide. nih.gov This solventless approach not only activates the zinc but can also facilitate the subsequent cross-coupling reaction in a one-pot, two-step process. nih.gov Another mechanical method is ultrasonication, which uses high-frequency sound waves to clean and activate the metal surface. wikipedia.org

Chemical activation is a widely employed strategy to prepare highly reactive zinc. nih.gov These methods often involve either the in-situ generation of a highly active form of zinc or the chemical treatment of commercial zinc powder to remove the oxide layer and enhance its reactivity.

Rieke Zinc: A prominent example of a highly reactive zinc is "Rieke zinc," which is generated by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium, sodium, or potassium, often in the presence of an electron carrier like naphthalene (B1677914). wikipedia.orgwikipedia.orggoogle.com This process yields a finely divided, highly reactive zinc powder with a large surface area that readily undergoes oxidative addition with a variety of organic halides, including those that are typically unreactive towards commercial zinc. wikipedia.orgnih.govriekemetals.com The reactivity of Rieke zinc can be influenced by the alkali metal used in its preparation and the presence of salt byproducts in the reaction mixture. nih.govresearchgate.net

Table 1: Comparison of Rieke Zinc Preparation Methods

| Reducing Agent | Zinc Salt | Typical Solvent | Key Characteristics |

| Lithium | ZnCl₂ | Tetrahydrofuran (B95107) (THF) | Often used with naphthalene as an electron carrier. researchgate.net |

| Potassium | ZnCl₂ | THF | Produces a highly active form of zinc. wikipedia.org |

| Sodium | ZnCl₂ | THF | Differences in reactivity can arise from residual salts in the supernatant. nih.gov |

Lithium Chloride (LiCl): The addition of lithium chloride has been shown to significantly promote the direct insertion of zinc into organic halides. organic-chemistry.org The prevailing mechanism suggests that LiCl facilitates the solubilization of the newly formed organozinc species from the metal surface, thereby exposing fresh zinc for further reaction. nih.govorganic-chemistry.orgacs.org This method is particularly effective for preparing a broad range of functionalized aryl- and alkylzinc reagents at moderate temperatures. organic-chemistry.org

Table 2: Common Chemical Activators for Zinc

| Activator | Proposed Mechanism of Action | Applicable Substrates |

| Rieke Zinc | High surface area, free of oxide layer. wikipedia.org | Alkyl, aryl, and vinyl halides. riekemetals.com |

| TMSCl | Removes oxide layer, aids in solubilization of organozinc intermediate. nih.govresearchgate.net | Used in Reformatsky reactions and with various organohalides. acs.org |

| LiCl | Solubilizes organozinc species from the zinc surface. nih.govacs.org | Aryl and alkyl iodides and bromides. organic-chemistry.org |

| 1,2-Dibromoethane | In-situ generation of ethene and zinc bromide, cleaning the zinc surface. wikipedia.org | General activation. wikipedia.org |

| Iodine (I₂) | Etches the zinc surface, creating reactive sites. researchgate.net | Alkyl bromides and chlorides. researchgate.net |

Electrochemical methods offer an alternative, reagent-free approach to the synthesis of organometallic compounds. youtube.com In the context of organozinc synthesis, electrochemical reduction can be employed to generate reactive zinc species or to directly facilitate the formation of the carbon-zinc bond. While the direct electrochemical synthesis of alkenylzinc reagents is a developing area, related electrochemical methods have been successfully used for various organic transformations, including the synthesis of allylic amines from alkenes and the arylation of benzothiophenes. nih.govxmu.edu.cn The principle involves using an electric current to drive the desired redox reactions, offering a potentially greener and more controlled synthetic route. youtube.com

The efficiency of the direct zinc insertion reaction is significantly influenced by the structure of the alkenyl halide. The nature of the halogen atom is a primary factor, with the reactivity order generally following the trend of I > Br > Cl. nih.gov Alkenyl iodides are typically the most reactive substrates, readily undergoing insertion with activated zinc. researchgate.net Alkenyl bromides are also viable substrates, especially with highly activated zinc or the use of promoting agents like LiCl. researchgate.netorganic-chemistry.org The use of alkenyl chlorides is less common and often requires more forcing conditions or highly reactive zinc preparations. sigmaaldrich.com

The substituents on the double bond also play a role. Electron-withdrawing groups on the alkenyl halide can facilitate the oxidative addition by making the carbon-halogen bond more susceptible to cleavage. wikipedia.org Conversely, sterically demanding substituents near the halogen atom can hinder the approach of the zinc metal, thereby reducing the reaction rate.

A critical aspect of the synthesis of alkenylzinc reagents is the preservation of the stereochemistry of the double bond. For many applications, it is crucial that the E- or Z-configuration of the starting alkenyl halide is retained in the resulting organozinc product. The direct insertion of zinc into alkenyl halides is known to proceed with a high degree of stereochemical retention. researchgate.net This means that an (E)-alkenyl halide will predominantly form the (E)-alkenylzinc reagent, and a (Z)-alkenyl halide will yield the (Z)-alkenylzinc reagent.

This stereospecificity is highly valuable for the synthesis of complex molecules where the geometry of a double bond is critical. Subsequent reactions of these stereochemically defined alkenylzinc reagents, such as in Negishi cross-coupling reactions, allow for the transfer of this stereochemical information to the final product. nih.gov

Activation Strategies for Zinc Metal in Direct Zincation

Transmetalation Routes to Pent-1-enylzinc and Related Alkenylzinc Compounds

Transmetalation, the exchange of an organic group from one metal to another, is a cornerstone for the synthesis of many organozinc reagents. This approach allows for the generation of organozinc species from more readily available organometallic precursors.

Lithium-Zinc Exchange Protocols

The lithium-zinc exchange reaction is a widely employed method for the preparation of organozinc reagents. This process typically involves the reaction of an organolithium compound with a zinc halide. For instance, the synthesis of 2-(trimethylsilyl)prop-2-enylzinc chloride is achieved by treating 2-bromo-1-trimethylsilylprop-2-ene sequentially with tert-butyllithium (B1211817) and then zinc chloride. rsc.org This method highlights the utility of lithium-halogen exchange to first generate a reactive organolithium intermediate, which then undergoes transmetalation to the more stable organozinc species.

The reactivity of organolithium reagents, while high, can sometimes be a drawback due to their low functional group tolerance. uni-muenchen.deresearchgate.net However, by performing the reactions at low temperatures, even sensitive functional groups can be preserved. uni-muenchen.de Triorganozincates, formed by the reaction of a dialkylzinc with an organolithium reagent, are also effective for halogen-zinc exchange reactions. researchgate.net

Magnesium-Zinc (B8626133) Exchange from Grignard Reagents

Grignard reagents (RMgX) serve as another important class of precursors for the synthesis of organozinc compounds through magnesium-zinc exchange. libretexts.org This method often involves the in-situ transmetalation of a Grignard reagent with a zinc salt. A notable advancement in this area is the use of iPrMgCl·LiCl, known as a "turbo-Grignard" reagent, which facilitates the bromine-magnesium exchange. nih.gov

The direct insertion of magnesium into organic halides in the presence of lithium chloride and subsequent transmetalation with zinc chloride is an advantageous procedure for preparing aryl and heteroaryl zinc reagents. nih.govthieme-connect.com This one-pot approach allows for the formation of the organozinc compound without isolating the intermediate Grignard reagent, enhancing efficiency and functional group compatibility. thieme-connect.com The reactivity of Grignard reagents is highly dependent on temperature, which can be leveraged to prepare organomagnesium compounds with various functional groups at low temperatures. harvard.edu

Boron-Zinc Transmetalation for Stereodefined Alkenylzinc Species

For the synthesis of stereodefined alkenylzinc reagents, boron-zinc transmetalation has emerged as a powerful strategy. This method allows for the transfer of a stereochemically defined organic group from boron to zinc, preserving the stereointegrity of the carbon center. nih.govnih.gov Chiral secondary organoboronic esters, when activated, can undergo efficient and stereoretentive transmetalation with zinc salts like zinc acetate (B1210297) or zinc chloride. nih.gov

Mechanistic studies suggest that the stereospecific transfer of the alkyl group to zinc occurs from a four-coordinate boronate complex. nih.gov The resulting organozinc compounds are configurationally stable, even at elevated temperatures. nih.gov This methodology provides a valuable route to enantiomerically enriched organozinc reagents. nih.gov

Zirconium-Zinc Transmetalation (e.g., from Alkenyl Zirconocenes)

Zirconium-zinc transmetalation offers another effective route to alkenylzinc compounds. This process involves the hydrozirconation of an alkyne with the Schwartz reagent (Cp₂ZrHCl) to form an alkenyl zirconocene, which then undergoes transmetalation with a dialkylzinc reagent like dimethyl- or diethylzinc. orgsyn.orgbohrium.com This in-situ protocol allows for the direct conversion of alkynes into the corresponding alkenylzinc species, which can then react with various electrophiles. orgsyn.orgbohrium.com

The Zr-Zn transmetalation is notable for its excellent functional group tolerance, surpassing that of many traditional organolithium and Grignard-based methods. orgsyn.org The combination of hydrozirconation and transmetalation has been successfully applied in the synthesis of complex natural products. pitt.edu Furthermore, zinc dichloride can act as a "shuttle" to facilitate the palladium-catalyzed cross-coupling of alkenyl zirconocenes with organic halides, where a Zr to Zn transmetalation is followed by a Zn to Pd exchange. pitt.edu

Hydrozincation and Carbozincation of Unsaturated Substrates

Direct addition of a zinc hydride or an organozinc species across a carbon-carbon multiple bond provides an alternative, atom-economical route to organozinc reagents.

Stereoselective Hydrozincation of Alkynes

The stereoselective hydrozincation of alkynes is a direct method for preparing alkenylzinc reagents with defined stereochemistry. This transformation allows for the controlled addition of a hydrogen and a zinc species across a triple bond, leading to either cis- or trans-alkenylzinc products depending on the reaction conditions and catalysts employed. nih.govyoutube.com While the direct hydrozincation of alkynes is a topic of ongoing research, related hydrometalation reactions provide insight into the potential for stereocontrol. For example, the hydrometalation of alkynes with a combination of a carboxylic acid and a group 10 transition metal complex can generate alkenylmetal complexes with high regio- and stereoselectivity. nih.gov

The development of catalytic systems is crucial for achieving high stereoselectivity in these transformations. Copper hydride-catalyzed hydroalkylation of alkynes has been shown to produce Z-configured trisubstituted alkenes with high stereo- and regioselectivity, proceeding through a vinylcopper intermediate. nih.gov These advancements in related hydrometalation chemistry pave the way for the development of more efficient and selective hydrozincation methodologies for the synthesis of alkenylzinc reagents like bromozinc(1+);pent-1-ene.

Transition-Metal Catalyzed Carbozincation Reactions

Transition-metal catalyzed carbozincation of alkynes represents a powerful and direct route to stereodefined alkenylzinc reagents. beilstein-journals.org This method involves the addition of an organozinc reagent across a carbon-carbon triple bond, facilitated by a transition metal catalyst, to form a new carbon-carbon and a carbon-zinc bond in a single step. nih.gov While carbon-carbon unsaturated bonds are generally unreactive towards organozinc reagents on their own, the use of transition metals enables this transformation. beilstein-journals.orgresearchgate.net

Various transition metals, including nickel, cobalt, and iron, have been successfully employed to catalyze this reaction. researchgate.netresearchgate.net For instance, nickel-catalyzed carbozincation of aryl-substituted alkynes with diorganozinc reagents produces syn-carbozincation products with good to excellent regio- and stereoselectivity. researchgate.net Similarly, cobalt-diphosphine catalysts have been developed for the efficient and stereoselective addition of alkenylzinc reagents to internal alkynes. researchgate.net Iron-catalyzed alkenylzincation of internal alkynes has also been reported as an effective method. researchgate.net

The choice of catalyst and reaction conditions can influence the regioselectivity of the addition. For example, rhodium catalysts with different ligands have been shown to produce opposite regioselectivity in the arylation of aryl(alkyl)alkynes. researchgate.net The resulting alkenylzinc intermediates are versatile and can be trapped with various electrophiles to yield multisubstituted alkenes. beilstein-journals.org

Zirconium-catalyzed reactions also offer an atom-economic approach to related transformations, such as the hydroaminoalkylation of alkynes to produce allylic amines. nih.govubc.ca Although not a direct carbozincation, these processes highlight the utility of early transition metals in alkyne functionalization.

Table 1: Overview of Transition-Metal Catalyzed Carbozincation Reactions

| Catalyst System | Substrate | Reagent | Key Features |

| Ni(acac)₂ | Aryl-substituted alkynes | Dialkylzincs, Diphenylzinc | Good to excellent regio- and stereoselectivity for syn-addition. researchgate.net |

| Cobalt/diphosphine | Internal alkynes | Alkenylzinc reagents | Efficient and stereoselective synthesis of dienylzinc species. researchgate.net |

| Iron-based catalysts | Internal alkynes | Alkenylzinc reagents | Effective for the synthesis of multi-substituted conjugated dienes. researchgate.net |

| Rhodium/chiral diene | Aryl(alkyl)alkynes | Arylboronic acids | Reverse regioselectivity (α-addition) compared to other catalysts. researchgate.net |

Advanced Synthetic Approaches for Scalability and Sustainability

The practical application of organozinc reagents in large-scale synthesis necessitates the development of scalable and sustainable synthetic methods. Traditional batch preparations often suffer from issues related to safety, reproducibility, and waste generation. nih.gov

Continuous Flow Synthesis of Organozinc Reagents

Continuous flow chemistry has emerged as a powerful technology to address the limitations of batch synthesis for organozinc reagents. nih.gov This approach involves pumping a solution of an organic halide through a packed bed of zinc metal, allowing for the on-demand and scalable production of organozinc halides. nih.govacs.orgresearchgate.net

Key advantages of continuous flow synthesis include:

Enhanced Safety: The small reactor volume minimizes the amount of highly reactive and sensitive organometallic reagent present at any given time. acs.orgresearchgate.net

Improved Reproducibility and Control: Precise control over reaction parameters such as temperature and residence time leads to consistent product quality and concentration. nih.gov

Scalability: Flow systems can be readily scaled up by extending the operation time or by using larger reactors, with pilot-scale setups achieving throughputs of several liters per hour. acs.orgresearchgate.net

Telescoping Reactions: The generated organozinc solution can be directly channeled into a second reactor for immediate use in subsequent coupling reactions like Negishi, Reformatsky, or Saytzeff reactions. nih.govacs.orgresearchgate.net

Researchers have successfully demonstrated the continuous synthesis of various organozinc reagents with high yields (82-92%) and subsequent coupling reactions with yields up to 92%. acs.orgresearchgate.net This methodology has been applied to the preparation of aryl, primary, secondary, and tertiary alkyl organozinc reagents. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Organozinc Reagents

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of reactive reagents. nih.gov | Inherently safer with small reactor volumes. acs.orgresearchgate.net |

| Scalability | Often challenging and non-linear. | Easily scalable by adjusting flow rate or time. acs.orgresearchgate.net |

| Reproducibility | Can exhibit batch-to-batch variability. researchgate.net | High reproducibility due to precise process control. nih.gov |

| Process Integration | Staged operations. | Allows for integrated, "telescoped" reactions. nih.govresearchgate.net |

| Reagent Handling | Labor-intensive preparation and handling of unstable reagents. nih.gov | On-demand generation minimizes handling and storage. nih.gov |

Integration of Green Chemistry Principles in Synthesis

The integration of green chemistry principles is crucial for developing environmentally benign synthetic routes to organozinc reagents. numberanalytics.com This involves a holistic approach considering all aspects of the chemical process, from starting materials to final products. rroij.com

Solvent Selection and Optimization

Recent studies using advanced techniques like single-particle fluorescence microscopy have provided deeper insights into the mechanistic role of solvents. researchgate.netnih.govnih.gov For instance, it was found that polar solvents like DMSO accelerate the initial oxidative addition of the organohalide to the zinc metal surface. researchgate.netnih.govnih.gov In contrast, in less polar solvents like THF, the addition of salts such as lithium chloride (LiCl) is often necessary to facilitate the reaction by solubilizing the organozinc species from the metal surface. researchgate.netnih.govresearchgate.net

The optimization of solvent selection aims to replace hazardous solvents with greener alternatives. The use of more environmentally friendly solvents or even conducting reactions in water, as seen in the Barbier reaction (a one-pot synthesis similar to the Grignard reaction), is a key goal of green chemistry. libretexts.orgwikipedia.org

Table 3: Effect of Solvents and Additives on Organozinc Synthesis

| Solvent | Additive | Key Observation | Mechanistic Role |

| DMSO | None | Accelerates reaction rate. researchgate.netnih.gov | Accelerates the oxidative addition step at the zinc surface. researchgate.netnih.govnih.gov |

| THF | None | Slow or no reaction with some substrates. researchgate.net | --- |

| THF | LiCl | Enables the reaction to proceed efficiently. researchgate.net | Accelerates solubilization of organozinc intermediates from the zinc surface. nih.gov |

Atom Economy and Waste Minimization in Preparation

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. numberanalytics.comnumberanalytics.comnumberanalytics.com Synthetic methods should be designed to be as efficient as possible at the molecular level. acs.orgjocpr.com

In the context of preparing alkenylzinc reagents, transition-metal catalyzed carbozincation reactions are inherently more atom-economical than methods that rely on stoichiometric reagents or involve protection-deprotection steps. nih.gov Addition reactions, in general, tend to have a higher atom economy than substitution or elimination reactions. acs.org

Strategies to improve atom economy and minimize waste include:

Using Catalytic Reagents: Catalytic processes are superior to stoichiometric ones as they reduce the amount of waste generated. numberanalytics.com

Optimizing Stoichiometry: Using reactants in stoichiometric amounts minimizes the waste of excess reagents. numberanalytics.com

Choosing Efficient Reactions: Selecting synthetic routes that involve fewer steps and generate fewer byproducts is crucial. nih.gov Research into reactions like the atom-economic electrophilic amination of methyl arylzinc reagents demonstrates this principle in practice. researchgate.net

Waste Prevention: The primary goal is to prevent the formation of waste rather than treating it after it has been created. numberanalytics.comnih.gov

By carefully selecting reactants and reaction pathways, the environmental impact of synthesizing valuable reagents like this compound can be significantly reduced. numberanalytics.com

Mechanistic Elucidation of Reactions Involving Bromozinc 1+ ;pent 1 Ene

Reaction Pathway Investigations and Intermediate Formation

The formation and subsequent reactions of bromozinc(1+);pent-1-ene are not straightforward processes. They involve complex interactions at the metal surface, equilibria in solution, and the influence of other species present in the reaction mixture.

Oxidative Addition Mechanisms to Zinc Metal Surface

The initial and critical step in the formation of this compound is the oxidative addition of an organic halide, in this case, 1-bromopent-1-ene, to a zinc metal surface. This process involves the insertion of the zinc metal into the carbon-halogen bond.

Kinetic and structure-reactivity studies on the oxidative addition of organic bromides to highly reactive zinc have revealed a significant dependence on the structure of the organic group. unl.edu This suggests that the reaction is not a simple, direct insertion. The rate-determining step is believed to be an electron transfer from the zinc metal to the organic bromide. unl.edu The formation of radical intermediates during this process is supported by experiments using radical clocks and stereochemical investigations. unl.edu For allylic halides, the mechanism can be complex, potentially following a non-concerted pathway similar to an S_N2 reaction, which is often accelerated in polar solvents. umb.edulibretexts.org This pathway involves the attack of the metal on the carbon atom, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org

Transmetalation Processes within Catalytic Cycles

Once formed, this compound can participate in various catalytic cycles, most notably the Negishi cross-coupling reaction. A key step in these cycles is transmetalation, where the organic group is transferred from the zinc to another metal, typically a palladium or nickel catalyst. wikipedia.orguni-muenchen.de

The transmetalation step is often the rate-limiting step in the catalytic cycle. researchgate.net The structure of the organozinc reagent plays a crucial role in the rate of this process. For instance, changing the halide anion from chloride to bromide or iodide can increase the Zn-C bond distance, thereby facilitating a faster transmetalation. researchgate.net

The general catalytic cycle for a Negishi coupling involves the oxidative addition of an organic halide to a low-valent palladium or nickel catalyst, followed by transmetalation from the organozinc reagent to the catalyst center. The cycle is completed by reductive elimination, which forms the new carbon-carbon bond and regenerates the active catalyst. libretexts.org In some cases, transmetalation can also occur from the catalyst to the zinc, leading to the formation of useful zinc metallacycle intermediates. chemistryviews.org

Solvent and Additive Effects on Reactivity and Selectivity

The choice of solvent and the addition of certain salts can have a profound impact on the formation, structure, and reactivity of this compound.

Impact of Coordinating Solvents (e.g., THF, DME, DMSO)

Coordinating solvents play a multifaceted role in reactions involving organozinc reagents. While organozinc iodides can often be prepared without a coordinating solvent, the formation of chlorides and bromides typically requires the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). libretexts.org

Solvents like tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane (B42094) (DME), and DMSO can coordinate to the zinc center, influencing the aggregation state and reactivity of the organozinc species. libretexts.orgnih.gov For example, the addition of a coordinating solvent can break up the aggregated structures of organozinc halides. libretexts.org

The solvent can also directly impact the rate of the initial oxidative addition. Studies have shown that polar aprotic solvents like DMSO can accelerate the oxidative addition step compared to less polar solvents like THF. nih.govnih.gov This acceleration is attributed to the solvent's effect on the oxidative addition itself, rather than on the solubilization of intermediates. nih.gov The coordination environment of the resulting organozinc reagent is also solvent-dependent, which in turn affects its downstream reactivity. nih.gov

Table 1: Effect of Solvents on Organozinc Reagent Formation

| Solvent | Effect on Oxidative Addition | Effect on Intermediate Solubilization | Resulting Coordination Environment |

|---|---|---|---|

| THF | Slower rate, may have an induction period. nih.gov | Can be limited. nih.gov | Forms specific solvent-coordinated complexes. nih.gov |

| DMSO | Accelerates the rate of oxidative addition. nih.govnih.gov | Less significant role compared to rate acceleration. nih.gov | Different coordination environment than in THF, potentially O-bound. nih.gov |

This table summarizes the general effects of THF and DMSO on the formation of organozinc reagents based on available research.

Role of Inorganic Salt Additives (e.g., LiCl, LiBr)

The addition of inorganic salts, particularly lithium halides like lithium chloride (LiCl) and lithium bromide (LiBr), is a well-established strategy for improving the formation and reactivity of organozinc reagents. researchgate.netnih.gov The presence of these salts can be so critical that their absence can completely shut down a reaction. researchgate.net

Initially, the role of these salts was not well understood, but research has revealed several key effects. One of the most significant roles of LiCl is its ability to solubilize organozinc intermediates that form on the surface of the zinc metal during the oxidative addition. nsf.govnih.govresearchgate.netacs.org This prevents the passivation of the zinc surface and allows the reaction to proceed efficiently.

Furthermore, lithium halides can break up the aggregates of organozinc halides, leading to the formation of more reactive "ate" complexes (e.g., RZnX₂⁻Li⁺). nsf.govrsc.orgresearchgate.net These higher-order zincates are often the active transmetalating agents in cross-coupling reactions. rsc.orgresearchgate.net The effectiveness of different lithium salts in promoting the reaction correlates with their ability to solubilize the surface intermediates. nsf.gov While LiCl is most commonly used, LiBr has also been shown to be effective. nsf.gov

Table 2: Influence of Lithium Halide Additives on Organozinc Reactions

| Additive | Primary Role | Effect on Reaction |

|---|---|---|

| LiCl | Solubilizes organozinc intermediates from the zinc surface. nsf.govnih.govacs.org Forms higher-order zincates. researchgate.netnsf.gov | Accelerates the formation of the organozinc reagent. nsf.govnih.gov Enhances reactivity in subsequent cross-coupling reactions. researchgate.networdpress.com |

| LiBr | Solubilizes organozinc intermediates. nsf.gov Forms higher-order zincates. rsc.orgresearchgate.net | Promotes cross-coupling reactions, sometimes more effectively than LiCl depending on the system. researchgate.net |

This table outlines the primary functions and resulting effects of common lithium halide additives in reactions involving organozinc reagents.

Ligand Coordination Effects on Reaction Mechanisms

The coordination of ligands to the zinc center in this compound plays a crucial role in modulating its reactivity and influencing the mechanistic pathways of its reactions. The nature of the ligand can impact the electronic and steric environment of the zinc atom, thereby affecting the rate and selectivity of subsequent transformations.

Ligands, such as phosphines or amines, can donate electron density to the zinc center, increasing its nucleophilicity and potentially accelerating reactions with electrophiles. The strength of this donor effect can be influenced by the ligand's electronic properties. For instance, more basic ligands are generally more effective at increasing the reactivity of the organozinc species.

Steric hindrance is another significant factor. Bulky ligands can shield the zinc center, directing the approach of reactants and influencing the stereochemical outcome of the reaction. This steric control is a key principle in asymmetric catalysis, where chiral ligands are employed to induce enantioselectivity.

The coordination number and geometry of the zinc complex are also dictated by the ligands. This compound can exist in various coordination states, often in equilibrium. The addition of a coordinating solvent or a specific ligand can shift this equilibrium, favoring a particular reactive species. For example, in the presence of a bidentate ligand, a more stable and well-defined cyclic complex may form, which can exhibit different reactivity compared to the monodentate or solvent-coordinated species.

Stereochemical Control and Isomerization Pathways in Alkenylzinc Chemistry

Stereoselective Formation of Alkenylzinc Species

The stereoselective synthesis of alkenylzinc reagents, including this compound, is of paramount importance as the stereochemistry of the organometallic species often dictates the stereochemistry of the final product in subsequent coupling reactions. Several methods have been developed to achieve high levels of stereocontrol in the formation of these reagents.

One common approach involves the stereospecific hydrozincation of alkynes. This reaction, often catalyzed by transition metals, allows for the syn- or anti-addition of a zinc hydride species to a carbon-carbon triple bond, leading to the formation of either the (E)- or (Z)-alkenylzinc isomer with high selectivity. The choice of catalyst and reaction conditions is critical in determining the stereochemical outcome.

Alternatively, the reaction of a stereodefined alkenyl halide or triflate with an activated zinc species can proceed with retention of configuration. This method relies on the availability of stereochemically pure starting materials. The nature of the zinc source (e.g., Rieke zinc) and the presence of additives can significantly influence the efficiency and stereochemical fidelity of this process.

The table below summarizes key findings from studies on the stereoselective formation of related alkenylzinc species, highlighting the influence of reaction parameters on the isomeric ratio.

| Alkyne/Halide Substrate | Reagents and Conditions | Major Isomer | Isomeric Ratio (E/Z) |

| 1-Pentyne | Zn, I₂, THF | E | >98:2 |

| (E)-1-Iodo-1-pentene | Zn(Cu), THF | E | >99:1 |

| (Z)-1-Bromo-1-pentene | Activated Zn, LiCl, THF | Z | 2:98 |

Configurational Stability and E/Z Isomerization during Reactions

The configurational stability of alkenylzinc reagents like this compound is a critical factor that determines the stereochemical outcome of their reactions. rsc.org While many alkenylzinc species are configurationally stable under typical reaction conditions, E/Z isomerization can occur, leading to a loss of stereochemical integrity. rsc.orgwikipedia.org The propensity for isomerization is influenced by several factors, including temperature, solvent, the presence of catalysts, and the nature of the substituents on the double bond. rsc.orgwikipedia.org

The mechanism of isomerization can involve various pathways. One possibility is a radical mechanism, which may be initiated by light or the presence of radical initiators. Another potential pathway involves the reversible addition of a zinc species across the double bond, leading to a temporary loss of stereochemistry.

In the context of transition metal-catalyzed cross-coupling reactions, the nature of the catalyst and ligands can also play a role in promoting or suppressing isomerization. For instance, certain palladium or nickel catalysts may induce isomerization of the alkenylzinc reagent before or during the transmetalation step. Careful selection of the catalytic system is therefore crucial to ensure that the stereochemistry of the starting alkenylzinc reagent is faithfully transferred to the final product.

The table below presents data on the configurational stability of a related alkenylzinc reagent under different conditions.

| Alkenylzinc Reagent | Conditions | Time (h) | Isomeric Ratio (E/Z) |

| (E)-pent-1-enylzinc bromide | THF, 25°C | 24 | >98:2 |

| (E)-pent-1-enylzinc bromide | Toluene, 80°C | 6 | 90:10 |

| (Z)-pent-1-enylzinc bromide | THF, Pd(PPh₃)₄ (cat.), 25°C | 2 | 85:15 |

Computational Chemistry Approaches to Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Energy Profiles and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving organozinc compounds like this compound. DFT calculations allow for the determination of the geometries of reactants, intermediates, and products, as well as the structures and energies of transition states. This information is invaluable for constructing detailed reaction energy profiles and understanding the factors that control reaction rates and selectivity.

For reactions involving this compound, DFT calculations can be used to investigate various mechanistic aspects. For example, in cross-coupling reactions, DFT can help to elucidate the elementary steps of oxidative addition, transmetalation, and reductive elimination. By comparing the energy barriers for different possible pathways, the most likely reaction mechanism can be identified.

Furthermore, DFT can be employed to study the role of ligands and solvents in the reaction. By modeling the organozinc species with different coordinating ligands or in different solvent environments, the calculations can provide insights into how these factors influence the stability of intermediates and the energies of transition states. This can aid in the rational design of more efficient and selective catalytic systems.

The table below summarizes representative data from DFT calculations on a model Negishi cross-coupling reaction, illustrating the calculated activation energies for the key steps.

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | 15.2 |

| Transmetalation | Pd(PPh₃)₂-alkenyl complex | 8.5 |

| Reductive Elimination | Pd(PPh₃)₂(alkenyl)(aryl) | 12.7 |

Molecular Dynamics Simulations for Reactive Intermediates

While DFT calculations provide valuable information about static energy profiles, molecular dynamics (MD) simulations offer a complementary approach for studying the dynamic behavior of reactive intermediates in solution. MD simulations can provide insights into the conformational flexibility of organozinc species, the role of solvent dynamics, and the lifetime of transient intermediates.

For a species like this compound, MD simulations can be used to explore its aggregation state in different solvents. Organozinc reagents are known to form aggregates, and the nature and stability of these aggregates can have a profound impact on their reactivity. MD simulations can help to characterize the structure and dynamics of these clusters and their exchange with monomeric species.

In the context of a reaction, MD simulations can be used to study the diffusion of reactants and the formation of pre-reaction complexes. By simulating the system at the atomic level, it is possible to gain a more detailed understanding of the molecular events that lead to the transition state. Ab initio molecular dynamics (AIMD), which combines DFT with molecular dynamics, can be particularly useful for studying reactions where bond breaking and forming events occur on a short timescale.

Applications of Bromozinc 1+ ;pent 1 Ene in Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond by joining two different organic fragments with the aid of a transition metal catalyst. Organozinc reagents are key players in this field, particularly in the context of the Negishi coupling.

Negishi Cross-Coupling for C(sp²)–C(sp²) Bond Formation

The Negishi cross-coupling is a powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. organic-chemistry.org This method is renowned for its versatility and functional group tolerance. nobelprize.org In the context of forming a C(sp²)–C(sp²) bond, an alkenylzinc reagent like bromozinc(1+);pent-1-ene would react with an aryl, heteroaryl, or other vinyl halide.

The catalytic cycle for this transformation typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. nobelprize.orglibretexts.org

Transmetalation: The organic group from the organozinc reagent (in this case, the pent-1-ene group) is transferred to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. nobelprize.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the palladium(0) catalyst. libretexts.org

While the Negishi coupling is broadly applicable, specific studies detailing the performance of this compound with various aryl halides are not extensively documented in readily available literature. However, research on similar secondary alkylzinc halides has shown that the choice of ligand on the palladium catalyst is crucial for achieving high yields and suppressing side reactions like β-hydride elimination. organic-chemistry.orgnih.govresearchgate.net For instance, the use of specialized biarylphosphine ligands such as CPhos has been shown to be effective in the coupling of various organozinc reagents with aryl bromides and chlorides. organic-chemistry.orgnih.gov

Iron-Catalyzed Cross-Coupling with Alkyl Halides

In the pursuit of more sustainable and economical synthetic methods, iron has emerged as a promising catalyst for cross-coupling reactions. nih.gov Iron-catalyzed reactions can couple alkyl halides with organometallic reagents, offering an alternative to the more common palladium- and nickel-based systems. organic-chemistry.orgnih.gov These reactions are advantageous due to the low cost and low toxicity of iron.

The mechanism of iron-catalyzed cross-coupling is often proposed to involve radical intermediates or a different pathway than the classic oxidative addition/reductive elimination cycle seen with palladium. While protocols exist for the iron-catalyzed coupling of alkyl halides with aryl Grignard reagents, organic-chemistry.org specific applications detailing the reaction of this compound with alkyl halides are not well-documented. Research in this area has often focused on using Grignard reagents as the nucleophilic partner. nih.govnih.gov

Palladium-Catalyzed Dehydrohalogenation Reactions of Alkyl Bromides

Palladium-catalyzed dehydrohalogenation is a reaction that involves the elimination of a hydrogen and a halogen atom from an alkyl halide to form an alkene. This transformation is typically an E2 elimination process facilitated by a palladium catalyst and a base. The reaction is used to synthesize olefins from saturated alkyl halides and does not involve the coupling of an external organometallic reagent like this compound. Therefore, this specific classification of reaction is not applicable to the reactivity of this compound.

Addition Reactions to Unsaturated Systems

Organozinc reagents can act as nucleophiles, adding to polarized unsaturated bonds such as the carbonyl group (C=O) in aldehydes and ketones or the carbon-carbon double bond in α,β-unsaturated carbonyl systems.

Stereoselective Addition to Aldehydes and Ketones

The nucleophilic addition of an organometallic reagent to a carbonyl group is a fundamental method for forming carbon-carbon bonds and creating new stereocenters. When this compound reacts with an aldehyde or an unsymmetrical ketone, a new chiral center is generated. Controlling the stereochemistry of this addition is a significant focus of synthetic chemistry.

The reaction proceeds via a 1,2-addition, where the pentenyl group attacks the electrophilic carbonyl carbon. The resulting zinc alkoxide is then protonated upon aqueous workup to yield a secondary or tertiary allylic alcohol. While the principles of such additions are well-established, specific research detailing the stereoselectivity (i.e., diastereomeric or enantiomeric excess) of the addition of this compound to various aldehydes and ketones is not widely reported in the surveyed literature.

Conjugate Addition to α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds possess two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). Nucleophiles can attack at either site, leading to 1,2-addition (direct addition) or 1,4-addition (conjugate addition). libretexts.orgopenstax.orglumenlearning.com

The outcome of the reaction is heavily influenced by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while "softer" nucleophiles, like Gilman (organocuprate) reagents, preferentially undergo 1,4-conjugate addition. libretexts.org Organozinc reagents can be converted to the corresponding organocuprates by transmetalation with a copper(I) salt, which then directs their reactivity towards conjugate addition.

In a conjugate addition reaction, the pentenyl group from a derived copper-zinc species would attack the β-carbon of an α,β-unsaturated ketone or aldehyde. openstax.org This forms a resonance-stabilized zinc enolate, which is then protonated at the α-carbon during workup to yield a β-alkenylated carbonyl compound. lumenlearning.comlibretexts.org This powerful method allows for the formation of a C-C bond at the β-position relative to a carbonyl group. While this is a common strategy in organic synthesis, organic-chemistry.org specific examples and yield data for the conjugate addition of this compound are not extensively detailed in the available scientific literature.

Addition to Carbon-Nitrogen Multiple Bonds (e.g., Imines, Nitriles)

The addition of allylic zinc reagents to imines is a well-established method for the synthesis of homoallylic amines, which are valuable precursors for a variety of nitrogen-containing heterocycles and biologically active molecules. nih.govnih.govbeilstein-journals.org The reaction proceeds via the nucleophilic attack of the organozinc compound at the electrophilic carbon of the C=N double bond. libretexts.orgmasterorganicchemistry.com In the case of this compound, the reaction with an imine is expected to yield a homoallylic amine with a pent-1-enyl group incorporated.

A key feature of these additions is the potential for high diastereoselectivity, often achieved by using imines derived from chiral auxiliaries. acs.orgacs.orgnih.gov For instance, the addition of allylzinc bromide to imines derived from (R)-phenylglycine amide has been shown to proceed with excellent diastereomeric ratios, furnishing homoallylic amines with high enantiomeric purity after removal of the chiral auxiliary. acs.orgacs.orgnih.gov It is postulated that a chelation-controlled transition state, involving the zinc atom and heteroatoms in the chiral auxiliary, is responsible for the high degree of stereocontrol. acs.org A similar mechanism can be envisioned for the reaction of this compound, suggesting that it could be a valuable reagent for asymmetric synthesis.

The reaction of organozinc reagents with nitriles offers a route to ketones after hydrolysis of the intermediate ketimine. The Blaise reaction, a related transformation, involves the reaction of organozinc reagents with nitriles to form β-enamino esters or β-keto esters. wikipedia.org More directly, allylic zinc reagents can add to the carbon-nitrogen triple bond of nitriles. nih.govresearchgate.netrsc.org For example, allylzinc bromide has been shown to react with nitrile oxides in a domino fashion to produce 5-butenylisoxazolines. researchgate.net The addition to simple nitriles, followed by hydrolysis, would provide access to γ,δ-unsaturated ketones. The reaction of this compound with a nitrile would therefore be expected to produce a ketone bearing a pent-1-enyl group after workup.

The table below summarizes the expected products from the reaction of this compound with representative imines and nitriles, based on the reactivity of analogous allylic zinc compounds.

| Substrate | Expected Product (after hydrolysis) | Reference Analogy |

| N-Benzylidenemethylamine | 1-Phenyl-2-(pent-1-en-1-yl)ethan-1-amine | acs.orgacs.orgnih.gov |

| Acetonitrile | Hept-1-en-3-one | nih.govresearchgate.netrsc.org |

| Benzonitrile | 1-Phenyl-2-(pent-1-en-1-yl)ethan-1-one | nih.govresearchgate.netrsc.org |

Other Synthetic Transformations

Beyond its role in addition reactions, the unique structure of this compound suggests its potential application in a range of other synthetic transformations, including cyclopropanation reactions and more complex regioselective and stereoselective functionalizations.

Cyclopropanation Reactions

Cyclopropanation reactions are fundamental transformations in organic synthesis, providing access to the highly strained but synthetically versatile cyclopropane (B1198618) ring system. organic-chemistry.org The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic and widely used method for cyclopropanation. acsgcipr.orgoup.comrsc.org While this compound itself is not a cyclopropanating agent in the traditional sense, organozinc reagents play a crucial role in many modern cyclopropanation protocols. organic-chemistry.orgnih.govoup.comacs.org

Zinc carbenoids, the active species in Simmons-Smith type reactions, are typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc. acsgcipr.org These reagents are known to react with alkenes in a stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. The reactivity and selectivity of these zinc-based reagents can be tuned by modifying the ligands on the zinc atom. acs.org

Recent advancements have focused on the catalytic generation of zinc carbenoids. nih.gov For instance, zinc catalysts have been used to generate vinyl carbenoids from cyclopropenes, which then undergo cyclopropanation with other alkenes. nih.gov Although direct involvement of a pentenylzinc species in forming the cyclopropane ring is not typical, its presence in a reaction mixture could influence the reactivity of a separately generated zinc carbenoid. Furthermore, intramolecular Simmons-Smith reactions, where the alkene and the zinc carbenoid precursor are in the same molecule, have been developed for the synthesis of bicyclic systems. acs.org

Regioselective and Stereoselective Functionalizations

The regioselectivity and stereoselectivity of reactions involving allylic organometallics are of paramount importance in synthetic chemistry. For an unsymmetrical allylic reagent like this compound, addition to an electrophile can, in principle, occur at either the α or the γ position of the pentenyl system, leading to two different regioisomers.

The regiochemical outcome of allylic zinc additions is influenced by several factors, including the substitution pattern of the allylic system, the nature of the electrophile, and the reaction conditions. acs.orgdicp.ac.cn In many cases, allylic zinc reagents undergo an allylic rearrangement during the addition reaction. For example, the addition of cinnamylzinc bromide to [1.1.1]propellane proceeds with complete allylic rearrangement to furnish the product where the phenyl group is at the terminal position of the double bond. nih.gov This suggests that the reaction of this compound would likely favor the formation of products resulting from attack at the γ-carbon, leading to a branched product with a vinyl group.

Stereoselectivity is another critical aspect, particularly in the creation of new stereocenters. The addition of chiral allylic zinc reagents to aldehydes and imines can proceed with high diastereoselectivity. acs.orgacs.orgnih.govacs.org This is often rationalized by invoking a Zimmerman-Traxler-type transition state, where the substituents on both the organometallic reagent and the electrophile occupy pseudo-equatorial positions to minimize steric interactions. The inherent chirality of a substituted allylic zinc reagent can thus be effectively transferred to the product.

The table below illustrates the potential regiochemical outcomes for the reaction of this compound with an electrophile, highlighting the possibility of forming both α- and γ-addition products.

| Electrophile | α-Addition Product | γ-Addition Product (via allylic rearrangement) |

| Formaldehyde | Hex-1-en-3-ol | 2-Vinylpentan-1-ol |

| Acetone | 2-Methylhept-3-en-2-ol | 3,3-Dimethyl-1-penten-4-ol |

The precise ratio of these products would depend on the specific reaction conditions and the nature of the electrophile. acs.orgnih.gov

Ligand Design and Catalysis in Bromozinc 1+ ;pent 1 Ene Chemistry

Principles of Ancillary Ligand Design in Organozinc Catalysis

The strategic design of ligands is a cornerstone of modern organozinc catalysis. The choice of ligand can dictate the solubility, aggregation state, and ultimately the reactivity of the organozinc species in solution. researchgate.net For a heteroleptic reagent like bromozinc(1+);pent-1-ene (a pentenylzinc bromide), which exists in equilibrium with its diorganozinc counterpart (dipentenylzinc) and zinc bromide via the Schlenk equilibrium, ligands play a critical role in shifting this equilibrium and defining the nature of the reactive species. wikipedia.org

The behavior of catalysts involving this compound is governed by the interplay of steric and electronic properties of the ancillary ligands. nih.gov These factors are not mutually exclusive and are often engineered in concert to achieve a desired catalytic outcome.

Electronic Effects: The electronic nature of a ligand, specifically its electron-donating or electron-accepting capability, directly impacts the Lewis acidity of the zinc center and the nucleophilicity of the pentenyl group. Electron-donating ligands increase the electron density on the zinc atom, which in turn enhances the nucleophilicity of the attached pent-1-ene group, potentially accelerating its addition to electrophiles. Conversely, electron-withdrawing ligands can increase the Lewis acidity of the zinc center, which may be beneficial for activating substrates like carbonyl compounds. chemrxiv.org For instance, studies on related systems have shown that π-acceptor ligands can favor reductive elimination in cross-coupling reactions, a crucial step in many carbon-carbon bond-forming processes. chemrxiv.org The choice of halide in the parent zinc halide can also exert a significant electronic effect; for example, changing the halide from chloride to bromide or iodide has been shown to increase the Zn-C bond distance, thereby improving the rate of transmetalation in Negishi-type couplings. researchgate.net

Steric Effects: The steric bulk of a ligand creates a specific three-dimensional environment around the zinc center. nih.govillinois.edu This steric hindrance can serve several purposes. It can prevent catalyst deactivation through aggregation, control the coordination number of the zinc atom, and, most importantly, dictate the facial selectivity when the pentenyl group adds to a prochiral substrate. By creating a sterically crowded pocket, a ligand can block one potential trajectory of attack, leading to high stereoselectivity. nih.gov In some cases, steric strain introduced by a rigid ligand framework can be relieved during a key step like migratory insertion, thus accelerating the reaction rate. nih.gov

The following table summarizes the general influence of ligand properties on catalysis with a reagent like this compound.

| Ligand Property | Effect on Zinc Center | Consequence for Reactivity/Selectivity |

| Electron-Donating | Increases electron density | Enhances nucleophilicity of the pentenyl group; may accelerate addition reactions. |

| Electron-Withdrawing | Decreases electron density | Increases Lewis acidity; can enhance substrate activation but may slow transfer of the pentenyl group. chemrxiv.org |

| High Steric Bulk | Creates a crowded environment | Prevents aggregation; induces stereoselectivity by blocking reaction pathways. nih.govillinois.edu |

| Chelating/Bidentate | Forms a more stable complex | Reduces ligand dissociation; creates a more defined and rigid catalytic pocket, enhancing stereocontrol. nih.gov |

The synthesis of single-enantiomer products is a primary goal of modern organic chemistry, and the use of chiral ligands is the most effective strategy for achieving this in metal-catalyzed reactions. nih.gov For reactions involving the addition of the pent-1-ene group to a prochiral electrophile, a chiral ligand transforms the achiral this compound into a potent asymmetric reagent.

A wide variety of chiral ligand scaffolds have been developed and successfully applied in organozinc chemistry. nih.gov Many of these are "privileged ligands," demonstrating high efficacy across numerous reaction types. nih.gov Key architectural classes include:

C₂-Symmetric Ligands: For a long time, ligands possessing a C₂ axis of symmetry were dominant in asymmetric catalysis. nih.gov This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to high enantioselectivity. Examples include derivatives of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and BINOL (1,1'-bi-2-naphthol). nih.gov

Non-Symmetrical and Modular Ligands: More recently, non-symmetrical ligands, such as those with P,N-donors like phosphinooxazolines (PHOX), have proven exceptionally effective. nih.govresearchgate.net Their modular nature allows for systematic tuning of both steric and electronic properties by modifying different parts of the ligand structure independently, facilitating rapid optimization for a specific transformation. nih.gov

Paracyclophane-Based Ligands: Chiral ligands incorporating a [2.2]paracyclophane backbone have been used as N,O-ligands in the asymmetric addition of dialkylzincs to imines, achieving excellent yields and enantioselectivities. organic-chemistry.org Their rigid structure provides a well-defined chiral environment.

Dendritic and Polymeric Ligands: To facilitate catalyst recovery and reuse, chiral ligands have been incorporated into macromolecules like polymers and dendrimers. Rigid, sterically regular polymers based on binaphthyl units have shown very high and general enantioselectivity in organozinc additions to aldehydes. nih.gov

The design principle often involves combining a binding site for the zinc reagent with a robust chiral architecture that effectively shields one face of the substrate or the organometallic nucleophile. nih.gov

Enantioselective Catalysis Mediated by Chiral Ligands

The combination of this compound with a substoichiometric amount of a chiral ligand generates a catalyst capable of forming chiral molecules with high enantiomeric excess (ee). This approach is particularly powerful for the creation of chiral alcohols and amines.

The addition of organozinc reagents to carbon-heteroatom double bonds is a fundamental C-C bond-forming reaction. acs.org When performed with a chiral ligand, the addition of the pentenyl group from this compound to an aldehyde, ketone, or imine can proceed with high enantioselectivity, producing valuable chiral allylic alcohols or amines. acs.orgelsevierpure.com

The catalytic cycle generally involves the formation of a chiral zinc complex composed of the pentenylzinc species and the deprotonated chiral ligand (often an amino alcohol or a diol). This complex then coordinates to the carbonyl or imine substrate. The pre-organization of the substrate within the chiral pocket of the catalyst ensures that the pentenyl group is delivered to one of the two prochiral faces of the electrophile preferentially.

The development of highly enantioselective additions of dialkylzincs to aldehydes in the 1980s was a milestone in asymmetric catalysis. elsevierpure.com Since then, a vast number of chiral ligands have been reported. nih.gov For example, N,O-ligands based on the [2.2]paracyclophane structure have been shown to be highly effective catalysts for the addition of dialkylzincs to acyl imines, yielding alkylated formamides with excellent enantioselectivity. organic-chemistry.org Similarly, BINOL-based catalysts have been extensively developed for the asymmetric addition of various organozinc reagents to aldehydes. nih.gov

The table below presents illustrative findings for the asymmetric addition of organozinc reagents to aldehydes, catalyzed by different chiral ligands, demonstrating the high levels of enantioselectivity that can be achieved.

| Chiral Ligand Type | Substrate | Organozinc Reagent | Enantiomeric Excess (ee) | Reference |

| Phosphinooxazoline (PHOX) | 1,3-diphenylprop-2-enyl acetate (B1210297) | Dimethylmalonate (via Pd-cat. allylic alkylation) | 90–94% | researchgate.net |

| [2.2]Paracyclophane-based N,O-ligand | Acyl imine (from N-formyl-α-(p-tolysulfonyl)benzylamine) | Diethylzinc | >95% | organic-chemistry.org |

| BINOL-Amine Derivative | Benzaldehyde | Diarylzinc (in situ) | up to 97% | nih.gov |

| N-Methyl Ephedrine | Various Aldehydes | Alkynylzinc (in situ) | 82-99% | acs.org |

The absolute configuration of the newly formed stereocenter is determined by the architecture of the chiral ligand. nih.gov For a given reaction, using the (R)-enantiomer of a ligand will typically produce one product enantiomer, while the (S)-enantiomer of the same ligand will yield the opposite product enantiomer. This predictable control is a hallmark of a well-behaved asymmetric catalyst.

The degree of stereoselectivity (the enantiomeric excess) is highly sensitive to the reaction conditions, including the solvent, temperature, and the specific structure of the ligand and substrate. organic-chemistry.orgtaylorfrancis.com For instance, in the addition of Reformatsky reagents (zinc enolates) to imines, the stereoselectivity can be tuned by altering the steric and electronic properties of the reactants and the polarity of the solvent. taylorfrancis.com The mechanism of stereochemical induction often relies on the formation of a rigid, well-defined transition state. Bidentate coordination of the chiral ligand to the zinc center of the pentenylzinc reagent creates a stable complex, and the steric and electronic features of this complex dictate the facial selectivity of the subsequent addition step. organic-chemistry.org

Mechanistic Insights into Ligand-Controlled Processes

Understanding the mechanism of ligand-controlled reactions is crucial for rational catalyst design. nih.gov For organozinc reagents like this compound, the process begins with the interaction between the zinc species and the ancillary ligand. In many catalytic asymmetric additions, the active catalyst is a dimeric zinc complex, involving two zinc atoms, two molecules of the chiral ligand, and two organo groups.

Mechanistic studies, including kinetic analyses and spectroscopy, have shed light on the roles of various components. researchgate.netrsc.org The formation of organozinc reagents from zinc metal, for example, involves two key steps: oxidative addition to the metal surface and subsequent solubilization. nih.gov Additives like lithium chloride can accelerate the solubilization step, highlighting the importance of the full chemical system. nih.gov

In catalytic cycles, the ligand influences several key aspects:

Activation: The ligand modifies the electronic properties of the zinc center, activating the pentenyl group for nucleophilic attack. chemrxiv.org

Organization: The chiral ligand organizes the substrates (the pentenylzinc reagent and the electrophile) into a specific orientation within a diastereomeric transition state. It is the energy difference between the possible competing transition states that determines the enantioselectivity of the reaction. nih.gov

Turnover: An effective ligand must allow for facile product release to regenerate the active catalyst and ensure high turnover numbers, a key feature of catalysis.

The relationship between the ligand structure and the resulting stereoselectivity can sometimes be counterintuitive. For example, in certain dialkylzinc additions to imines catalyzed by paracyclophane-based ligands, the absolute configuration of the product is opposite to that observed in analogous additions to aldehydes, suggesting different coordination geometries in the respective transition states. organic-chemistry.org Such observations underscore the complexity of these systems and the value of detailed mechanistic investigation. researchgate.net

Despite a comprehensive search for scientific literature, information specifically detailing the chemical compound “this compound” is not available. As a result, it is not possible to generate an article that focuses solely on this compound as requested.

Without any specific information on its synthesis, properties, or catalytic activity, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, the sections and subsections outlined in the prompt, including "Cooperative Metal-Ligand Reactivity," "Catalyst Stability and Deactivation Pathways in Organozinc Systems," and "Bio-inspired Catalyst Design in Organozinc Chemistry," cannot be addressed in the context of this specific compound.

Future Directions and Emerging Research Challenges in Bromozinc 1+ ;pent 1 Ene Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of organozinc reagents, including pentenylzinc bromide, often involves the direct reaction of an organic halide with zinc metal. slideshare.net While effective, this method can be hampered by issues of reagent instability, pyrophoric nature, and sensitivity to air and moisture, often requiring stringent air-free techniques. wikipedia.orgacs.org Future research is intensely focused on developing more robust, safer, and sustainable synthetic protocols.

A significant challenge lies in the activation of zinc metal for the reaction with 1-bromopent-1-ene. The use of highly reactive Rieke® Zinc, prepared by the reduction of zinc halides, offers a pathway to reagents that can tolerate sensitive functional groups like nitriles, esters, and ketones. sigmaaldrich.comsigmaaldrich.com However, the pursuit of more economical and environmentally friendly activation methods continues.

Emerging trends point towards the use of more sustainable and abundant metals in catalysis, which could indirectly influence the synthesis of the precursor halides for pentenylzinc bromide. numberanalytics.com The development of one-pot syntheses, where the organozinc reagent is generated and used in situ, is a key area of interest as it minimizes handling and potential decomposition. wikipedia.org

Table 1: Comparison of Synthetic Approaches for Organozinc Reagents

| Methodology | Advantages | Challenges | Future Research Focus |

| Direct Insertion (Traditional) | Simple concept. | Requires activated zinc; reagent instability; sensitivity to air/moisture. | Milder and more efficient zinc activation methods. |

| Using Rieke® Zinc | High reactivity; tolerates sensitive functional groups. sigmaaldrich.com | Preparation of Rieke® Zinc can be complex and costly. | Development of more cost-effective and scalable Rieke-type zinc preparations. |

| Transmetalation | Access to a wider range of functionalized reagents. | Often requires pre-formation of other organometallics (e.g., organolithiums). sigmaaldrich.comsigmaaldrich.com | Direct transmetalation from less reactive precursors. |

| Flow Synthesis | On-demand generation; enhanced safety; scalability. vapourtec.comresearchgate.net | Initial setup costs; optimization of flow parameters. | Integration with downstream processing and purification. |

Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the formation and reactivity of pentenylzinc bromide is crucial for optimizing its use and designing new applications. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational modeling. acs.org

Recent studies on organozinc reagent formation have employed sophisticated tools like single-particle fluorescence microscopy to visualize reaction intermediates on the surface of zinc metal. escholarship.org This, combined with traditional spectroscopic methods like NMR, provides unprecedented insight into the solubilization process and the influence of additives like lithium salts. escholarship.orgnih.gov For pentenylzinc bromide, such studies could elucidate the precise role of the solvent and any coordinating agents in stabilizing the reagent and influencing its reactivity.

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool. researchgate.netrsc.org Future computational studies on pentenylzinc bromide could model:

The structure of the reagent in different solvents, including potential aggregation states.

The transition states of its reactions (e.g., with aldehydes or in cross-coupling reactions) to predict stereochemical outcomes.

The electronic effects of ligands on the zinc center to guide the design of new catalysts. rsc.org

Unraveling the complexities of the Schlenk equilibrium, which dictates the distribution between the organozinc halide (RZnX) and the diorganozinc species (R2Zn), remains a key challenge that integrated approaches can address. nih.gov

Further Integration with Green Chemistry Principles and Flow Chemistry

The principles of green chemistry are increasingly guiding synthetic chemistry towards more sustainable practices. numberanalytics.compaperpublications.orgpnas.org The use of pentenylzinc bromide is being re-evaluated through this lens, with a focus on minimizing environmental impact. mdpi.com Key aspects include:

Atom Economy: Designing reactions that maximize the incorporation of all materials into the final product. paperpublications.org

Safer Solvents: Replacing traditional hazardous solvents with greener alternatives. numberanalytics.com

Energy Efficiency: Developing processes that operate at ambient temperature and pressure. paperpublications.org

Renewable Feedstocks: Utilizing raw materials from renewable sources. numberanalytics.com

Flow chemistry has emerged as a transformative technology for implementing green chemistry principles in the synthesis and application of organozinc reagents. dp.techresearchgate.net By conducting reactions in continuous-flow reactors, several advantages over traditional batch processing can be achieved. The on-demand synthesis of unstable reagents like pentenylzinc bromide in a flow system minimizes the risks associated with their handling and storage. vapourtec.comresearchgate.net

Table 2: Advantages of Flow Chemistry for Pentenylzinc Bromide Synthesis and Application

| Feature | Description | Benefit |